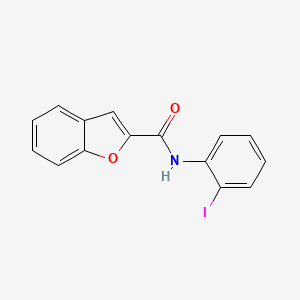![molecular formula C21H22N4O4 B11996771 3-(4-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11996771.png)
3-(4-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylphenyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide: 4-methylbenzylidene camphor (4-MBC) , is a chemical compound with the following properties:
Molecular Formula: C18H22O
CAS Number: 36861-47-9
EC Number: 253-242-6
Preparation Methods
Synthetic Routes: The synthesis of 4-MBC involves the condensation of 4-methylbenzaldehyde with camphorquinone. The reaction proceeds via an imine formation, resulting in the desired compound.
Reaction Conditions:Reagents: 4-methylbenzaldehyde, camphorquinone
Solvent: Organic solvents (e.g., ethanol, acetone)
Catalyst: Acidic or basic catalysts (e.g., p-toluenesulfonic acid, sodium hydroxide)
Temperature: Room temperature or slightly elevated
Yield: Moderate to good yields
Industrial Production: 4-MBC is industrially produced through the above synthetic route, with optimization for yield and purity. It is commonly used in sunscreens and other cosmetic products due to its UV-absorbing properties.
Chemical Reactions Analysis
4-MBC undergoes various reactions, including:
Oxidation: It can be oxidized to form corresponding ketones.
Reduction: Reduction of the carbonyl group leads to the corresponding alcohol.
Substitution: Halogenation or other nucleophilic substitutions occur at the aromatic ring.
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
4-MBC finds applications in:
Sunscreen Formulations: Due to its UV-absorbing properties, it is used as a UV filter in sunscreens.
Photostability Enhancer: It stabilizes other UV filters, preventing their degradation upon exposure to sunlight.
Photodynamic Therapy: In medicine, 4-MBC is investigated for its potential in photodynamic therapy for cancer treatment.
Mechanism of Action
The exact mechanism of action is not fully elucidated, but it primarily involves UV absorption and subsequent energy dissipation. It protects the skin by absorbing harmful UV radiation.
Comparison with Similar Compounds
4-MBC is unique due to its specific UV-absorbing properties. Similar compounds include benzophenone derivatives and cinnamates , but they differ in absorption spectra and applications.
Remember that 4-MBC is subject to regulatory considerations, especially regarding its potential carcinogenicity . Researchers continue to explore its safety and efficacy in various applications .
Properties
Molecular Formula |
C21H22N4O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O4/c1-13-5-7-15(8-6-13)16-11-17(24-23-16)21(26)25-22-12-14-9-18(27-2)20(29-4)19(10-14)28-3/h5-12H,1-4H3,(H,23,24)(H,25,26)/b22-12+ |
InChI Key |
RXLPFNOUBNTNMB-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11996704.png)
![9-Ethylbicyclo[3.3.1]nonan-9-ol](/img/structure/B11996708.png)

![1H-Indene-1,3(2H)-dione, 2-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B11996721.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11996724.png)


![(8E)-7-(3-bromobenzyl)-8-[(2E)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-dimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B11996735.png)

![Ethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B11996749.png)

![(8S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-17,5\'-oxolane]-2\',3-dione](/img/structure/B11996751.png)
![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11996759.png)
